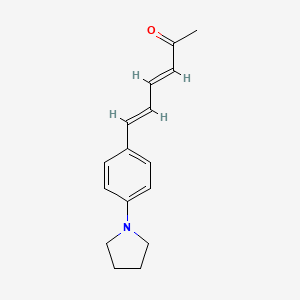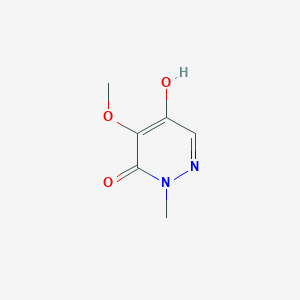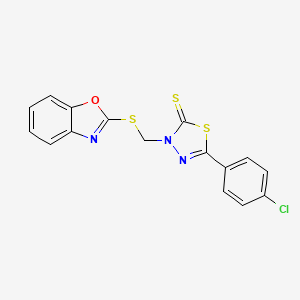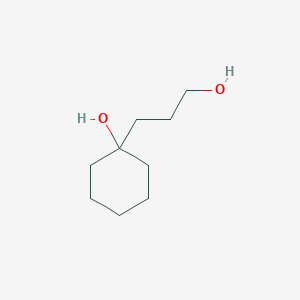
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a hexa-3,5-dien-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl group and subsequent connection to the hexa-3,5-dien-2-one moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the phenyl and hexa-3,5-dien-2-one units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hexa-3,5-dien-2-one moiety to single bonds, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives of the original compound .
科学的研究の応用
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
作用機序
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the hexa-3,5-dien-2-one moiety can participate in various chemical interactions, such as hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Phenyl derivatives: Compounds with phenyl groups attached to different functional groups, such as phenylacetic acid, show similar reactivity patterns.
Dienone derivatives: Compounds like hexa-2,4-dien-1-one share the dienone moiety and undergo similar chemical reactions.
Uniqueness
6-(4-(Pyrrolidin-1-yl)phenyl)hexa-3,5-dien-2-one is unique due to the combination of the pyrrolidine ring, phenyl group, and hexa-3,5-dien-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
(3E,5E)-6-(4-pyrrolidin-1-ylphenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C16H19NO/c1-14(18)6-2-3-7-15-8-10-16(11-9-15)17-12-4-5-13-17/h2-3,6-11H,4-5,12-13H2,1H3/b6-2+,7-3+ |
InChIキー |
FJEPSOXKBSTDCG-YPCIICBESA-N |
異性体SMILES |
CC(=O)/C=C/C=C/C1=CC=C(C=C1)N2CCCC2 |
正規SMILES |
CC(=O)C=CC=CC1=CC=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)







